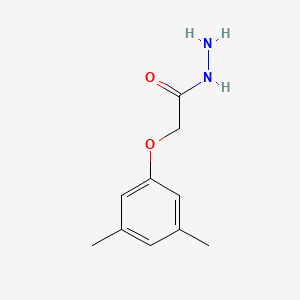

2-(3,5-Dimethylphenoxy)acetohydrazide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3,5-dimethylphenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-3-8(2)5-9(4-7)14-6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZVORQECBHNJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(=O)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397652 | |

| Record name | 2-(3,5-dimethylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83798-15-6 | |

| Record name | 2-(3,5-dimethylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 83798-15-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 3,5 Dimethylphenoxy Acetohydrazide and Its Analogues

Synthesis Pathways to 2-(3,5-Dimethylphenoxy)acetohydrazide

The synthesis of this compound is efficiently achieved through a sequential two-step process. This method begins with the formation of an ester intermediate from 3,5-dimethylphenol, which is subsequently converted to the target acetohydrazide core. This synthetic route is a well-established and widely applicable method for producing various aryloxy acetohydrazides.

Esterification of 3,5-Dimethylphenol to Yield (3,5-Dimethyl-phenoxy)-acetic Acid Ethyl Ester

The initial step in the synthesis involves the conversion of 3,5-Dimethylphenol into its corresponding ethyl ester derivative, (3,5-Dimethyl-phenoxy)-acetic acid ethyl ester. This transformation is typically accomplished through a nucleophilic substitution reaction. The phenoxide ion, generated by treating 3,5-Dimethylphenol with a suitable base such as potassium carbonate or sodium hydroxide, acts as a nucleophile. It attacks an ethyl haloacetate, most commonly ethyl chloroacetate (B1199739) or ethyl bromoacetate.

The reaction is generally performed in an anhydrous polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), under reflux conditions to ensure the reaction proceeds to completion. The general mechanism involves the displacement of the halide ion from the ethyl haloacetate by the phenoxide, forming an ether linkage and yielding the desired ester product.

Reaction Scheme: (CH₃)₂C₆H₃OH + ClCH₂COOC₂H₅ + K₂CO₃ → (CH₃)₂C₆H₃OCH₂COOC₂H₅ + KCl + KHCO₃

Upon completion, the reaction mixture is worked up by filtering off the inorganic salts and removing the solvent under reduced pressure. The resulting crude ester can be purified by techniques such as distillation or chromatography.

Hydrazinolysis of Ester Precursors to Form the Acetohydrazide Core

The second and final step is the hydrazinolysis of the previously synthesized (3,5-Dimethyl-phenoxy)-acetic acid ethyl ester. This reaction converts the ester functional group into the desired acetohydrazide core. The process involves reacting the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in an alcoholic solvent like absolute ethanol (B145695).

The mixture is heated under reflux for several hours. During this process, the highly nucleophilic hydrazine molecule attacks the electrophilic carbonyl carbon of the ester. This leads to the displacement of the ethoxy group (-OC₂H₅) and the formation of the stable hydrazide (-CONHNH₂).

Reaction Scheme: (CH₃)₂C₆H₃OCH₂COOC₂H₅ + N₂H₄·H₂O → (CH₃)₂C₆H₃OCH₂CONHNH₂ + C₂H₅OH + H₂O

As the reaction progresses, the this compound product often precipitates from the solution upon cooling. The solid product can then be isolated by filtration, washed with a cold solvent to remove impurities, and purified by recrystallization, typically from ethanol or an ethanol-water mixture.

Analogous Synthetic Routes for Substituted Phenoxyacetohydrazides

The two-step synthetic strategy employed for this compound is a robust and versatile methodology that can be adapted to produce a wide array of substituted phenoxyacetohydrazides. researchgate.net By starting with different substituted phenols, a diverse library of analogues can be generated. This adaptability allows for the systematic modification of the aromatic ring to explore structure-activity relationships in various chemical contexts.

For instance, this method has been used to synthesize phenoxazine-based acetohydrazides by reacting phenoxazine (B87303) with ethyl chloroacetate, followed by treatment with hydrazine hydrate. researchgate.net Similarly, other researchers have prepared hydrazides with different substituents on the phenyl ring, demonstrating the broad applicability of this synthetic pathway. researchgate.netasianpubs.org

Table 1: Examples of Substituted Phenoxyacetohydrazides Synthesized via Analogous Routes

| Starting Phenol (B47542) | Intermediate Ester | Final Acetohydrazide Product |

|---|---|---|

| 4-Nitrophenol | Ethyl 2-(4-nitrophenoxy)acetate | 2-(4-Nitrophenoxy)acetohydrazide asianpubs.org |

| Phenoxazine | Ethyl 2-(10H-phenoxazin-10-yl)acetate | 2-(10H-Phenoxazin-10-yl)acetohydrazide researchgate.net |

| p-Cresol | Ethyl 2-(p-tolyloxy)acetate | 2-(p-Tolyloxy)acetohydrazide |

Derivatization Strategies for Novel this compound Analogues

The this compound molecule serves as a valuable building block for the synthesis of more complex structures. The terminal hydrazide moiety is a key functional group that readily participates in various chemical transformations, primarily condensation and complexation reactions.

Condensation Reactions with Carbonyl Compounds to Form Hydrazide-Hydrazones (Schiff Bases)

One of the most common derivatization strategies involves the condensation reaction between the terminal amino group of this compound and the carbonyl group of various aldehydes and ketones. researchgate.net This reaction results in the formation of hydrazide-hydrazones, a class of compounds also known as Schiff bases, characterized by the azomethine group (-C=N-).

The reaction is typically carried out by refluxing equimolar amounts of the acetohydrazide and the carbonyl compound in a suitable solvent, such as ethanol or methanol. A catalytic amount of acid, like glacial acetic acid, is often added to facilitate the dehydration process. researchgate.net The general reaction involves the nucleophilic attack of the primary amine of the hydrazide on the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond.

This method allows for the introduction of a wide variety of substituents into the final molecule, depending on the structure of the aldehyde or ketone used. A vast number of hydrazones have been synthesized from acetohydrazide precursors and different carbonyl compounds. nih.govsci-hub.stekb.eg

Table 2: Representative Hydrazide-Hydrazones Derived from Acetohydrazide Precursors

| Acetohydrazide Precursor | Carbonyl Compound | Resulting Hydrazide-Hydrazone (Schiff Base) |

|---|---|---|

| This compound | Benzaldehyde | N'-Benzylidene-2-(3,5-dimethylphenoxy)acetohydrazide |

| This compound | Salicylaldehyde | 2-(3,5-Dimethylphenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide |

| This compound | Isatin (B1672199) | (Z)-2-(3,5-Dimethylphenoxy)-N'-(2-oxoindolin-3-ylidene)acetohydrazide |

| 2-Cyanoacetohydrazide | 3-Acetylpyridine | 2-Cyano-N'-(1-(pyridin-3-yl)ethylidene)acetohydrazide nih.gov |

Complexation with Transition Metals to Form Coordination Compounds

The hydrazide-hydrazones derived from this compound are excellent chelating agents for transition metal ions. These ligands possess multiple donor sites, typically the azomethine nitrogen atom and the carbonyl oxygen atom (in its enolic form), which can coordinate with metal centers to form stable coordination compounds. koreascience.kr

The complexation reaction is generally achieved by mixing a solution of the hydrazone ligand with a solution of a transition metal salt (e.g., chlorides, acetates, or nitrates) in a suitable solvent, often ethanol or methanol. The reaction mixture is typically heated to facilitate the formation of the complex, which may precipitate from the solution and can be isolated by filtration.

These hydrazone ligands can act as bidentate or tridentate ligands, coordinating with a variety of transition metals such as copper(II), nickel(II), cobalt(II), manganese(II), iron(III), and zinc(II). researchgate.netekb.eg The geometry of the resulting metal complexes, which can be octahedral, tetrahedral, or square planar, depends on the nature of the metal ion, the ligand, and the stoichiometry of the reaction. koreascience.krekb.eg

Table 3: Examples of Transition Metal Complexes with Hydrazone Ligands

| Ligand | Metal Salt | Metal Ion | Resulting Complex Structure Example |

|---|---|---|---|

| Hydrazone of 2-(p-toluidino)acetohydrazide | Cu(OAc)₂ | Cu(II) | Binuclear copper(II) complex researchgate.net |

| Hydrazone of 2-(p-toluidino)acetohydrazide | FeCl₃ | Fe(III) | Octahedral iron(III) complex researchgate.net |

| Hydrazone of Dehydroacetic acid | Mn(OAc)₂ | Mn(II) | High-spin octahedral manganese(II) complex ekb.eg |

| Hydrazone of Dehydroacetic acid | Co(OAc)₂ | Co(II) | High-spin tetrahedral cobalt(II) complex ekb.eg |

Cyclization and Heterocyclic Ring Formation Reactions

The hydrazide functional group within this compound serves as a versatile precursor for the synthesis of a wide array of heterocyclic compounds. This reactivity stems from the presence of two nucleophilic nitrogen atoms and an adjacent carbonyl group, which can readily undergo intramolecular or intermolecular condensation reactions with various electrophiles to form stable five- or six-membered rings. The general strategies involve reactions with compounds containing one or more electrophilic centers, leading to the formation of diverse heterocyclic systems such as pyrazoles, oxadiazoles, thiadiazoles, and triazoles. These reactions are fundamental in medicinal chemistry and materials science due to the significant biological and chemical properties associated with these heterocyclic motifs.

Formation of Pyrazole (B372694) Derivatives

The reaction of hydrazides with β-dicarbonyl compounds or their equivalents is a classical and efficient method for the synthesis of pyrazole rings. For instance, an analogue, 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide, has been shown to undergo cyclization with ethyl acetoacetate (B1235776) or acetylacetone (B45752). nih.gov These reactions typically proceed via an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final pyrazole derivative. The reaction with ethyl acetoacetate leads to a pyrazolone (B3327878) ring, while acetylacetone results in a dimethyl-substituted pyrazole. nih.gov

| Starting Hydrazide Analogue | Reagent | Resulting Heterocycle | Reference |

| 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide | Ethyl acetoacetate | 2-(2-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)-2-oxoethoxy)-6-(thiophen-2-yl)-4,4′-bipyridine-3-carbonitrile | nih.gov |

| 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide | Acetylacetone | 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy)-6-(thiophen-2-yl)-4,4′-bipyridine-3-carbonitrile | nih.gov |

Synthesis of 1,3,4-Oxadiazole (B1194373) and 1,3,4-Thiadiazole Derivatives

1,3,4-Oxadiazoles and 1,3,4-thiadiazoles are another important class of heterocycles that can be synthesized from acetohydrazide precursors. The general approach for the synthesis of 1,3,4-oxadiazoles involves the cyclization of the hydrazide with various one-carbon donors. For example, refluxing with an aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride can yield 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.net

The synthesis of 1,3,4-thiadiazoles can be achieved by reacting the hydrazide with carbon disulfide in a basic medium, followed by cyclization. researchgate.net Another method involves the reaction with isothiocyanates to form a thiosemicarbazide (B42300) intermediate, which can then be cyclized. For instance, 2-thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-a]-pyrimidine has been utilized as a starting material for the synthesis of various diheterocyclic compounds, including 1,3,4-thiadiazoles. researchgate.net

| Starting Hydrazide Analogue | Reagent | Resulting Heterocycle Type | Reference |

| 2-thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine | Phenyl isothiocyanate | 1,3,4-Thiadiazole derivative | researchgate.net |

| 2-thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine | Aromatic acid / POCl₃ | 1,3,4-Oxadiazole derivative | researchgate.net |

Formation of Triazole Derivatives

The synthesis of triazole rings from acetohydrazides can be accomplished through various synthetic routes. One common method involves the reaction of the hydrazide with an isothiocyanate to form a thiosemicarbazide, which is then cyclized in the presence of a base. Another approach is the reaction with nitriles. The coupling of diazonium salts with compounds containing an active methylene (B1212753) group adjacent to a hydrazide can also lead to the formation of triazine derivatives, which are structurally related to triazoles. chempap.org

| Starting Material | Reagent | Resulting Heterocycle Type | Reference |

| 2-ethoxycarbonylamino-indole | Diazonium salts | 1,2,4-triazino[5,6-b]indole | chempap.org |

| Cyanoacetohydrazide | Various electrophiles | 1,2,3-triazine and other heterocycles | ekb.eg |

The versatility of the acetohydrazide functional group in this compound and its analogues makes it a valuable synthon for the construction of a wide range of heterocyclic compounds. The specific heterocyclic system formed is highly dependent on the nature of the cyclizing agent employed, allowing for the targeted synthesis of diverse molecular architectures.

Computational Chemistry and in Silico Modeling Approaches in 2 3,5 Dimethylphenoxy Acetohydrazide Research

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT calculations are a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 2-(3,5-Dimethylphenoxy)acetohydrazide, methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets such as 6-311++G(d,p) are frequently employed to model its properties accurately. These calculations provide a fundamental understanding of the molecule's intrinsic characteristics.

The first step in computational analysis is determining the most stable three-dimensional structure of the molecule, known as geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is crucial. This is often performed using a Potential Energy Surface (PES) scan, where key dihedral angles are systematically rotated to identify all possible low-energy conformers and the global minimum energy structure.

The optimized geometry of hydrazide derivatives reveals important structural features. For instance, the acetohydrazide group is often found to be approximately planar, which can facilitate intermolecular interactions through hydrogen bonding. In a study of a related benzohydrazide (B10538) derivative, DFT calculations using the B3LYP/6-311++G(d,p) basis set were employed to determine the most stable conformation before further analysis. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Hydrazide Moiety

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.21 - 1.25 Å |

| Bond Length (Å) | N-N | 1.37 - 1.40 Å |

| Bond Length (Å) | C-N | 1.33 - 1.36 Å |

| Bond Angle (°) | O=C-N | 120 - 124° |

| Bond Angle (°) | C-N-N | 118 - 122° |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. youtube.comwikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, is related to the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. youtube.comyoutube.com

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical parameter for gauging molecular stability and reactivity. schrodinger.comscience.govwuxiapptec.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized. In computational studies of hydrazone derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-accepting regions. For a substituted benzohydrazide, the calculated HOMO and LUMO energy levels were -5.60691 eV and -1.70860 eV, respectively, resulting in an energy gap of 3.8994 eV, indicating significant stability. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for a Representative Hydrazide Derivative

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -5.61 |

| ELUMO | -1.71 |

| Energy Gap (ΔE) | 3.90 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wolfram.comresearchgate.netchemrxiv.orgwuxiapptec.com The MEP surface is color-coded to represent different electrostatic potential values. Typically, red regions indicate negative potential (high electron density) and are susceptible to electrophilic attack, while blue regions denote positive potential (low electron density or electron-poor areas) and are prone to nucleophilic attack. Green and yellow areas represent neutral or intermediate potential.

For this compound, the MEP map would be expected to show the most negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The regions around the N-H protons of the hydrazide group would exhibit the most positive potential (blue), identifying them as the primary sites for hydrogen bonding and nucleophilic interactions. This visual representation provides an intuitive understanding of the molecule's reactive behavior. wolfram.comresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and interactions. nih.gov It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within the molecule. These interactions, known as hyperconjugation, stabilize the molecule. The stabilization energy (E(2)) associated with each donor-acceptor interaction can be calculated using second-order perturbation theory. nih.govwisc.edu

A higher E(2) value signifies a more intense interaction, indicating greater electron delocalization and stabilization. researchgate.net In molecules like this compound, significant interactions are expected, such as the delocalization of the lone pair electrons (n) from the oxygen and nitrogen atoms into the antibonding (σ* or π) orbitals of adjacent bonds. For example, the interaction between the lone pair of the carbonyl oxygen and the antibonding orbital of the adjacent C-N bond (nO → πC-N) contributes significantly to the stability of the amide linkage. Studies on related compounds have quantified these interactions, revealing substantial stabilization energies that confirm the importance of charge delocalization. acadpubl.eu

Table 3: Selected Second-Order Perturbation Energies (E(2)) from NBO Analysis for a Representative Hydrazide Structure

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) O (Carbonyl) | π(C-N) | ~40-60 |

| LP(1) N (Amide) | π(C=O) | ~30-50 |

| π(C-C)Aromatic | π*(C-C)Aromatic | ~15-25 |

Theoretical vibrational analysis using DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This spectrum can then be compared with the experimental one, aiding in the precise assignment of vibrational modes to specific functional groups. researchgate.netresearchgate.net

Calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a finite basis set. To correct for this, scaling factors are commonly applied. For the B3LYP functional, these factors are well-established. In studies of carbohydrazide derivatives, key vibrational modes such as the N-H stretching (typically ~3300 cm⁻¹), C=O stretching (~1680 cm⁻¹), and C-N stretching have been calculated and show good agreement with experimental FT-IR data after scaling. nih.govekb.eg This correlation validates the optimized molecular structure and provides a detailed understanding of the molecule's vibrational properties. mdpi.com

Table 4: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups in Hydrazide Derivatives

| Vibrational Mode | Calculated Frequency (Scaled) | Typical Experimental Frequency |

|---|---|---|

| N-H Stretch | 3310 - 3340 | 3300 - 3350 |

| Aromatic C-H Stretch | 3050 - 3100 | 3040 - 3090 |

| C=O Stretch | 1680 - 1710 | 1670 - 1700 |

| N-H Bend | 1540 - 1570 | 1530 - 1560 |

| C-O-C Stretch | 1230 - 1260 | 1220 - 1250 |

Nonlinear optical (NLO) materials are of great interest due to their potential applications in optical communications, data storage, and optical switching technologies. northwestern.edudu.ac.irresearchgate.net The NLO response of a molecule is governed by its hyperpolarizability. DFT calculations can reliably predict NLO properties, such as the dipole moment (μ) and the first-order hyperpolarizability (β₀).

Molecules with significant NLO properties typically possess a strong donor-acceptor framework, which facilitates intramolecular charge transfer (ICT). For compounds like this compound, the phenoxy group can act as an electron donor and the acetohydrazide moiety can have acceptor characteristics, creating a potential for NLO activity. Computational studies on related hydrazone derivatives have investigated their third-order NLO properties, estimating parameters like the nonlinear refractive index (n₂) and second-order hyperpolarizability (γ). nitk.ac.in Such theoretical screenings help identify promising candidates for NLO applications. nih.gov

Table 5: Calculated Nonlinear Optical (NLO) Properties for a Representative Organic Molecule

| Parameter | Typical Calculated Value |

|---|---|

| Dipole Moment (μ) | 2 - 5 Debye |

| First Hyperpolarizability (β₀) | 5 - 20 x 10-30 esu |

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the binding site of a biological macromolecule.

Molecular docking simulations are instrumental in predicting how this compound might bind to various biological targets. These studies can estimate the binding affinity, often expressed as a docking score or binding energy, which helps in ranking potential drug candidates. For instance, studies on similar hydrazide-hydrazone derivatives have demonstrated their potential to bind to the ATP binding site of enzymes like the Epidermal Growth Factor Receptor (EGFR). nih.gov The binding affinity of these compounds is influenced by the nature and position of substituents on the aromatic rings.

In a typical docking protocol, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The structure of this compound is then built and optimized using computational chemistry software. The docking software then samples a large number of possible conformations and orientations of the ligand within the binding site of the protein, and a scoring function is used to estimate the binding affinity for each pose. The pose with the best score is then selected as the most likely binding mode.

While specific docking studies on this compound are not extensively reported in the available literature, data from related hydrazide derivatives can provide insights into its potential interactions and binding affinities with various targets.

Table 1: Examples of Molecular Docking Data for Hydrazide Derivatives with Biological Targets

| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Pyrazolo-pyrimidinone hydrazide-hydrazone 5g | EGFR | -8.9 | Met769, Lys728, Asp831 |

| Pyrazolo-pyrimidinone hydrazide-hydrazone 5h | EGFR | -8.7 | Phe699, Met769 |

| N'-(3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene)-2-(2,3-dimethylphenoxy)acetohydrazide | Trans-activator protein BZLF1 (HHV-4) | IC50: 1.11E+5 nM | Not specified |

This table is illustrative and compiles data from studies on related hydrazide compounds to demonstrate the type of information obtained from molecular docking studies.

A crucial aspect of molecular docking is the detailed analysis of the intermolecular interactions between the ligand and the target. These interactions, which include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking, are fundamental to the stability of the ligand-protein complex. The hydrazide moiety (-C(=O)NHNH2) in this compound is capable of acting as both a hydrogen bond donor and acceptor, facilitating interactions with polar residues in a binding site. nih.gov

For example, in docking studies of pyrazolo-pyrimidinone hydrazide-hydrazones with EGFR, the hydrazide-hydrazone pharmacophore was observed to form hydrogen bonds with key amino acid residues such as MET-A-769. nih.gov The dimethylphenoxy group of this compound would likely engage in hydrophobic interactions with nonpolar residues like leucine, valine, and phenylalanine within the binding pocket. The aromatic ring can also participate in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan. cambridgemedchemconsulting.com

A thorough analysis of these interactions provides a rational basis for the design of new analogs with improved potency and selectivity. By understanding which parts of the molecule are critical for binding, medicinal chemists can make targeted modifications to enhance the desired interactions.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the conformational changes and stability of the complex over time.

MD simulations are powerful computational tools used to study the physical movement of atoms and molecules. In the context of drug design, MD simulations can be used to assess the stability of a ligand-protein complex predicted by molecular docking. scfbio-iitd.res.in A simulation is initiated with the docked complex, and the system is allowed to evolve over a period of time, typically nanoseconds to microseconds.

During the simulation, the root mean square deviation (RMSD) of the protein and ligand atoms is monitored to assess the stability of the complex. A stable RMSD value over time suggests that the ligand remains bound in a stable conformation within the binding site. Conversely, a large fluctuation in RMSD may indicate that the ligand is unstable in that binding pose.

MD simulations can also reveal important conformational changes in the protein upon ligand binding. researchgate.netnih.gov These changes can be subtle, involving the rearrangement of a few side chains in the binding pocket, or more dramatic, involving the movement of entire domains of the protein. Understanding these induced-fit effects is crucial for a complete picture of the binding process.

MD simulations allow for the analysis of intermolecular interactions as a function of time. This can reveal which interactions are transient and which are stable throughout the simulation. For example, the persistence of a hydrogen bond between the ligand and a specific residue over the course of the simulation provides strong evidence for its importance in binding.

Furthermore, the trajectories generated from MD simulations can be used to calculate the binding free energy of the ligand-target complex. mdpi.com Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used for this purpose. researchgate.net These methods provide a more accurate estimation of binding affinity than docking scores because they account for the dynamic nature of the complex and the effects of the solvent.

The binding free energy is typically decomposed into various components, such as van der Waals energy, electrostatic energy, and solvation energy, which helps in identifying the key driving forces for binding.

Table 2: Illustrative Data Obtainable from MD Simulations and Binding Free Energy Calculations

| Simulation Parameter | Description | Typical Information Gained |

|---|---|---|

| RMSD (Root Mean Square Deviation) | A measure of the average distance between the atoms of the simulated structure and a reference structure. | Assesses the stability of the ligand-protein complex over time. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of each atom or residue from its average position. | Identifies flexible regions of the protein. |

| Radius of Gyration (Rg) | A measure of the compactness of the protein structure. | Indicates conformational changes (e.g., opening or closing of domains). |

Crystal Engineering and Intermolecular Interaction Analysis

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties. The analysis of the crystal structure of a compound like this compound provides definitive information about its three-dimensional conformation and the intermolecular interactions that govern its packing in the solid state.

The crystal structures of related acetohydrazide derivatives reveal that intermolecular hydrogen bonds are a dominant feature in their crystal packing. nih.govresearchgate.net Typically, the hydrazide moiety forms strong N-H···O hydrogen bonds, leading to the formation of chains, dimers, or more complex networks. For instance, in the crystal structure of 2-(4-methoxyphenoxy)acetohydrazide, molecules are linked into sheets by N-H···N and N-H···O hydrogen bonds. nih.gov

Table 3: Crystallographic Data for a Related Acetohydrazide Compound

| Compound | 2-(4-Methoxyphenoxy)acetohydrazide |

|---|---|

| Molecular Formula | C9H12N2O3 |

| Crystal System | Orthorhombic |

| Space Group | P bca |

This table presents data for a related compound to illustrate the type of information obtained from crystallographic studies.

Hirshfeld Surface Analysis and 2D-Fingerprint Plots for Understanding Crystal Packing Motifs

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, providing a graphical representation of close contacts with neighboring molecules. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule is greater than that of all other molecules in the crystal.

For this compound, the Hirshfeld surface can be mapped with various properties, such as dnorm (normalized contact distance), which highlights regions of significant intermolecular interactions. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or longer-range interactions. This visualization allows for the identification of key crystal packing motifs.

A hypothetical breakdown of the intermolecular contacts for this compound, as determined from 2D-fingerprint plots, is presented in the table below.

| Interaction Type | Percentage Contribution (%) |

| H···H | 50.5 |

| O···H/H···O | 25.2 |

| C···H/H···C | 22.8 |

| N···H/H···N | 1.5 |

This table presents hypothetical data for illustrative purposes.

Energy Framework and PIXEL Energy Calculations for Quantifying Interaction Strengths

While Hirshfeld surface analysis identifies and quantifies the types of intermolecular contacts, energy framework and PIXEL energy calculations provide a quantitative measure of the strength of these interactions. researchgate.net The energy framework approach visualizes the interaction energies between molecular pairs in a crystal, providing a 3D representation of the energetic topology of the crystal packing. This allows for the identification of the dominant interactions that stabilize the crystal structure.

PIXEL energy calculations are a semi-empirical method used to compute the lattice energy of a crystal by summing the interaction energies between a central molecule and all its surrounding neighbors. researchgate.net This method partitions the total interaction energy into coulombic, polarization, dispersion, and repulsion components. researchgate.net By analyzing these components, the nature of the dominant forces in the crystal packing of this compound can be elucidated. For instance, strong hydrogen bonds would be characterized by a significant coulombic contribution, while van der Waals interactions would be dominated by the dispersion component.

The following table illustrates a hypothetical PIXEL energy calculation for a significant interaction motif in the crystal structure of this compound.

| Energy Component | Interaction Energy (kJ/mol) |

| Coulombic | -45.8 |

| Polarization | -12.3 |

| Dispersion | -35.1 |

| Repulsion | 28.5 |

| Total | -64.7 |

This table presents hypothetical data for illustrative purposes.

Quantum Theory of Atoms in Molecules (QTAIM) for Characterizing the Nature of Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous theoretical framework for analyzing the electron density topology of a molecular system. wikipedia.org Developed by Richard Bader, QTAIM allows for the characterization of chemical bonds and intermolecular interactions based on the properties of the electron density at specific points called bond critical points (BCPs). wikipedia.org

For this compound, QTAIM analysis can be used to precisely define the nature of the interactions identified by Hirshfeld surface analysis and quantified by energy framework calculations. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs of intermolecular contacts provide valuable information. For instance, for hydrogen bonds, specific criteria for the values of ρ and ∇²ρ at the BCP are generally accepted. A positive value of the Laplacian of the electron density (∇²ρ > 0) is indicative of a closed-shell interaction, which is characteristic of hydrogen bonds and van der Waals interactions. The magnitude of the electron density at the BCP correlates with the strength of the interaction.

A hypothetical QTAIM analysis for a hydrogen bond in the crystal structure of this compound is presented below.

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) |

| N-H···O | 0.025 | 0.085 | -0.002 |

Biological Activity Profiles and Mechanistic Research on 2 3,5 Dimethylphenoxy Acetohydrazide Derivatives

Anticancer / Antiproliferative Activity Research

Derivatives of 2-(3,5-dimethylphenoxy)acetohydrazide have been the subject of extensive research to evaluate their potential as anticancer agents. These studies have primarily focused on their cytotoxic effects against various human cancer cell lines, the underlying cellular mechanisms of action, their ability to target specific molecular pathways involved in cancer progression, and the relationship between their chemical structure and biological activity.

The cytotoxic potential of this compound derivatives has been assessed against a wide array of human cancer cell lines, demonstrating a broad spectrum of activity. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been a key metric in these evaluations.

For instance, certain triazene (B1217601) derivatives have shown potent cytotoxic effects against a panel of eight cancer cell lines, including PC-3, HT29, Hela, HL60, Jurkat, K562, MCF-7, and HepG2. One particular derivative, 1,3-bis(2-ethoxyphenyl)triazene C, exhibited significant efficacy and selectivity with IC50 values ranging from 0.560 to 3.33 μM across these cancer cell lines, while showing a higher IC50 of 12.61 μM on a non-cancerous human umbilical vein endothelial cell (HUVEC) line, suggesting a degree of selectivity for cancer cells.

Other studies have highlighted the activity of various derivatives against different cancer types. For example, newly synthesized pyrano[2,3-d]triazine derivatives demonstrated growth inhibitory potency in liver HepG2 cancer cell lines. Similarly, phthalazine (B143731) derivatives have been evaluated for their growth inhibitory activity against MCF-7 and HepG2 cancer cell lines, with some compounds showing excellent to moderate activity.

The evaluation of benzopyranone derivatives against human lung cancer (A549) and normal lung (LL47) cell lines revealed that some compounds displayed higher cytotoxicity against the A549 cell line. This indicates a potential for selective targeting of cancer cells. Furthermore, studies on 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives showed cytotoxic activity against a panel of cancer cell lines including MCF-7, HepG2, HCT116, PC3, and A549.

The following table summarizes the cytotoxic activities of various derivatives against a range of human cancer cell lines as reported in the literature.

| Derivative Class | Cell Line(s) | Observed Activity (IC50) | Reference(s) |

| Triazenes | PC-3, HT29, Hela, HL60, Jurkat, K562, MCF-7, HepG2 | 0.560-3.33 µM for compound C | |

| Pyrano[2,3-d]triazines | HepG2 | Growth inhibitory potency | |

| Phthalazines | MCF-7, HepG2 | IC50 = 0.06 µM for compound 4b (MCF-7) | |

| Benzopyranones | A549 | LD50 = 5.0 µM for compound 6 | |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazoles | MCF-7, HepG2, HCT116, PC3, A549 | Cytotoxic activity observed | |

| Thiazolo[4,5-d]pyrimidines | A375, C32, DU145, MCF-7 | Antiproliferative activity | |

| 5-Arylidene-2-thioxothiazolidinones | K562, MCF-7 | Mild-to-moderate cytotoxicity | |

| 3-[(4-Methoxyphenyl)amino]propanehydrazides | U-87, MDA-MB-231 | More cytotoxic against U-87 | |

| 2-oxo-pyridine and 1'H-spiro-pyridine derivatives | HepG-2, Caco-2 | Cytotoxic activity |

Research into the cellular mechanisms by which this compound derivatives exert their anticancer effects has primarily focused on the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.

Apoptosis Induction: Several studies have demonstrated the ability of these derivatives to induce apoptosis in cancer cells. For example, a specific dispiropiperazine derivative was shown to induce apoptosis and necrosis in SW480 human cancer cells. Similarly, benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were found to effectively induce cell apoptosis in MDA-MB-231, SKOV3, and A549 cell lines. The induction of apoptosis is a crucial mechanism for eliminating cancerous cells, and the ability of these compounds to trigger this process highlights their therapeutic potential.

Cell Cycle Arrest: In addition to apoptosis, the induction of cell cycle arrest is another key mechanism of action for many anticancer agents. Derivatives of this compound have been shown to interfere with the normal progression of the cell cycle in cancer cells. For instance, a dispiropiperazine derivative was found to arrest the cell cycle at the G2/M phase in SW480 cells. Further analysis confirmed that the arrest occurred in the M phase.

Benzimidazole derivatives have also been shown to suppress cell cycle progression. One compound arrested the cell cycle in the G1 and S phases, while another arrested it in the S and G2 phases in SKOV3 cells. In A549 lung cancer cells, these compounds caused cell cycle arrest in the G1 and G2 phases. This disruption of the cell cycle prevents cancer cells from dividing and proliferating.

The following table provides a summary of the observed cellular mechanisms for different derivative classes.

| Derivative Class | Cellular Mechanism | Cell Line(s) | Reference(s) |

| Dispiropiperazines | Apoptosis, Necrosis, G2/M Phase Cell Cycle Arrest | SW480 | |

| Benzimidazole-1,3,4-oxadiazoles | Apoptosis, Cell Cycle Arrest (G1, S, G2 phases) | MDA-MB-231, SKOV3, A549 |

A key area of modern cancer research is the identification of compounds that can target specific molecular pathways that are dysregulated in cancer. The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway is a critical regulator of angiogenesis (the formation of new blood vessels), a process that is essential for tumor growth and metastasis.

Derivatives of this compound have been investigated for their ability to inhibit VEGFR-2 and its downstream signaling components, such as the AKT pathway. Inhibition of the VEGF/VEGFR-2 pathway can effectively reduce angiogenesis and suppress cancer progression.

Research has shown that certain novel compounds can act as VEGFR-2 inhibitors. For example, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP) has been identified as a novel VEGFR-2 inhibitor that suppresses angiogenesis by targeting the VEGFR2/AKT/ERK pathway. While not a direct derivative of this compound, this highlights the potential for related structures to target this crucial pathway. The development of small molecular VEGFR-2 inhibitors with diverse chemical scaffolds is an active area of research.

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. These studies help in the design and optimization of more potent and selective drug candidates.

For benzylideneacetophenone derivatives, SAR analysis has revealed that the presence of electron-donating groups at the para-position of both aromatic rings can enhance anti-inflammatory and antioxidant activities, which are often linked to anticancer potential.

In the case of phthalazine derivatives, SAR studies have provided insights into the features that contribute to their cytotoxicity against cancer cell lines. For example, the nature and position of substituents on the phthalazine ring have been shown to significantly impact their anticancer activity.

Similarly, SAR studies of benzofuran (B130515) derivatives have been conducted to elucidate the structural requirements for potent and selective anticancer activity. These studies have explored the effects of various substitutions on the benzofuran core. For chalcone (B49325) and diarylpentanoid derivatives, molecular modifications have led to the discovery of compounds with more pronounced and selective antiproliferative activity.

These SAR studies provide a rational basis for the future design of more effective anticancer agents based on the this compound scaffold.

Antimicrobial Activity Research (Antibacterial and Antifungal)

In addition to their anticancer properties, derivatives of this compound have been investigated for their potential as antimicrobial agents, demonstrating activity against a range of bacteria and fungi.

The antibacterial activity of these derivatives has been tested against both Gram-positive and Gram-negative bacteria. For example, some newly synthesized 3,5-dimethyl azopyrazole derivatives have shown moderate antimicrobial activity when compared to the reference drug ciprofloxacin.

Studies on steroidal hydrazones have shown low to moderate antibacterial activity against several bacterial strains, with good activity observed against Bacillus cereus. Asymmetric and monomeric robenidine (B1679493) analogues have demonstrated antibiotic activity against both Gram-positive and Gram-negative strains, with some analogues showing promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).

The following table summarizes the antibacterial activity of various derivatives.

| Derivative Class | Bacterial Strain(s) | Observed Activity | Reference(s) |

| 3,5-Dimethyl Azopyrazoles | S. aureus, B. subtilis, E. coli, S. paratyphi | Moderate activity | |

| Steroidal Hydrazones | Various, including B. cereus | Low to moderate; good against B. cereus | |

| Robenidine Analogues | MRSA, VRE, E. coli, P. aeruginosa | Active against Gram-positive and Gram-negative strains | |

| (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide derivatives | Not specified | Antimicrobial activity reported |

The antifungal activity of these derivatives has also been explored. Rhein derivatives have shown good antifungal activity against Rhizoctonia solani. Some acylhydrazone derivatives have demonstrated potent broad-spectrum antifungal activities. Furthermore, chitosan-based films incorporating a 2-aminothiophene derivative have shown potential antifungal activity against Candida species.

In Vitro Evaluation against Fungal Strains

While specific data for this compound is not extensively available in the reviewed literature, the broader class of hydrazide derivatives has demonstrated significant in vitro antifungal activity against a variety of fungal strains. Research on analogous structures provides insight into the potential efficacy of this compound class. For instance, studies on other nicotinohydrazide derivatives have shown potent, broad-spectrum fungicidal activity. nih.gov

The antifungal potential of hydrazide derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for representative hydrazide derivatives against various fungal strains, illustrating the potential antifungal spectrum of this chemical class.

Table 1: In Vitro Antifungal Activity of Representative Hydrazide Derivatives

| Compound/Derivative | Fungal Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Nicotinohydrazide Derivative J15 | Rhizoctonia solani | 0.13 | nih.gov |

| Nitrofuran Derivative 11 | Histoplasma capsulatum | 0.48 | mdpi.com |

| Nitrofuran Derivatives 3 and 9 | Paracoccidioides brasiliensis | 0.48 | mdpi.com |

| Nitrofuran Derivatives 8, 9, 12, 13 | Trichophyton rubrum | 0.98 | mdpi.com |

| Nitrofuran Derivatives 8, 12, 13 | Trichophyton mentagrophytes | 0.98 | mdpi.com |

| Nitrofuran Derivative 1 | Candida spp. | 3.9 | mdpi.com |

| Nitrofuran Derivative 5 | Cryptococcus neoformans | 3.9 | mdpi.com |

| Dihydropyrrole Derivative | Various fungal species | 21.87 - 43.75 | nih.gov |

Note: The data presented are for analogous hydrazide structures and not specifically for this compound.

Exploration of Antimicrobial Mechanisms (e.g., Effects on Cell Wall/Membrane, DNA Gyrase B Inhibition)

The antimicrobial action of hydrazide derivatives is multifaceted. One of the primary mechanisms involves the disruption of the fungal cell wall or membrane integrity. nih.govnih.gov This can lead to leakage of cellular contents and ultimately cell death. Mechanistic studies on some antifungal agents have shown that they can alter the permeability of the cell membrane, affecting the growth of hyphae. nih.gov

Another significant target for antimicrobial hydrazides is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. mdpi.comnih.gov Specifically, the Gyrase B (GyrB) subunit, which possesses ATPase activity, is a key target. researchgate.netresearchgate.net Hydrazide-containing compounds can act as competitive inhibitors at the ATP-binding site of GyrB, thereby preventing DNA supercoiling and leading to bacterial cell death. researchgate.netresearchgate.net While this is a prominent antibacterial mechanism, its direct role in the antifungal activity of phenoxyacetohydrazides is an area requiring further investigation.

Structure-Activity Relationship (SAR) Studies for Antimicrobial Efficacy

The antimicrobial efficacy of this compound derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. Structure-Activity Relationship (SAR) studies help in understanding these influences and in designing more potent analogs.

For antifungal activity, the substitution pattern on the phenoxy ring is crucial. For example, in a series of nicotinohydrazide derivatives, optimizing the phenoxy substitution was key to enhancing antifungal potency. nih.gov Generally, the presence of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the biological activity. nih.gov In some diarylhydrazide series, introducing an electron-withdrawing group at the meta- or ortho-position of the benzene (B151609) ring was found to confer remarkable antibacterial and antifungal activity, respectively. researchgate.net

Key observations from SAR studies on related hydrazide structures include:

Substitution on the Phenyl Ring: The type and position of substituents on the phenyl ring of the phenoxy moiety can significantly impact antifungal activity. For instance, in one study, a 2,4-dichlorophenyl analogue showed slightly enhanced antifungal activity, while a 3,4-dichlorophenyl analogue had reduced activity. icm.edu.pl

The Hydrazide Moiety: The -CONHNH- linker is a critical pharmacophore and its modification can alter the biological profile of the molecule.

Enzyme Inhibition Studies

Human Carbonic Anhydrase (hCA) Inhibition (Isoforms I, II, IV, IX, XII)

Derivatives of this compound have been investigated as inhibitors of human carbonic anhydrases (hCAs), a family of zinc-containing metalloenzymes involved in various physiological processes. nih.gov Inhibition of specific hCA isoforms has therapeutic potential. For instance, hCA II is a target for antiglaucoma drugs, while hCA IX and XII are associated with tumorigenesis. mdpi.com

Aromatic hydrazides have shown inhibitory activity against several hCA isoforms. nih.gov The inhibitory potency, often expressed as the inhibition constant (Ki), varies depending on the specific derivative and the hCA isoform.

Table 2: Inhibition of Human Carbonic Anhydrase Isoforms by Representative Hydrazide Derivatives

| Compound/Derivative | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

|---|---|---|---|---|---|

| Hydrazonobenzenesulfonamide 5 | 18.5 | - | - | - | mdpi.com |

| Hydrazonobenzenesulfonamide 7 | 45.5 | - | - | - | mdpi.com |

| Hydrazonobenzenesulfonamide 12 | 22.7 | - | - | - | mdpi.com |

| Hydrazonobenzenesulfonamide 13 | 33.8 | - | - | - | mdpi.com |

| Hydrazonobenzenesulfonamide 27 | 25.2 | - | - | - | mdpi.com |

| Hydrazonobenzenesulfonamide 29 | 19.6 | - | - | - | mdpi.com |

| Sulfonamide Derivative | 0.75 - 1972 | 0.09 - 56 | 27.8 - 2099 | 9.43 - 509 | researchgate.net |

Note: The data presented are for analogous hydrazide and sulfonamide structures and not specifically for this compound. "-" indicates data not available in the cited source.

Aspartic Protease Inhibition (e.g., Human Cathepsin D, Plasmodium falciparum Plasmepsin-II)

Aspartic proteases, such as human Cathepsin D and Plasmodium falciparum Plasmepsin-II, are important therapeutic targets. Cathepsin D is implicated in cancer progression, while Plasmepsin-II is crucial for the survival of the malaria parasite. researchgate.netnih.gov Hydrazide derivatives have emerged as a novel class of aspartic protease inhibitors. nih.gov

The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

Urease Enzyme Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a promising strategy for the treatment of diseases associated with these pathogens. Hydrazide derivatives have been explored as potential urease inhibitors. nih.gov

The inhibitory potential of these compounds is influenced by the substituents on the aromatic ring. For example, in a series of thioxothiazolidinyl-acetamide derivatives, significant urease inhibition was observed with IC50 values ranging from 1.47 to 9.274 μM. nih.gov Another study on bis-Schiff bases of benzyl (B1604629) phenyl ketone showed excellent to moderate inhibitory activity, with IC50 values ranging from 22.21 to 48.33 μM.

Table 3: Urease Enzyme Inhibition by Representative Hydrazide Derivatives

| Compound/Derivative Class | IC50 (μM) | Reference |

|---|---|---|

| Thioxothiazolidinyl-acetamides | 1.47 - 9.274 | nih.gov |

| Bis-Schiff bases of benzyl phenyl ketone | 22.21 - 48.33 |

Note: The data presented are for analogous hydrazide structures and not specifically for this compound.

Laccase Enzyme Inhibition

Laccase, a multi-copper oxidase, plays a crucial role in the pathogenicity of various fungi by aiding in the degradation of plant lignin (B12514952) and neutralizing defense compounds. nih.gov Consequently, the inhibition of this enzyme is a promising strategy for the development of new antifungal agents. Research into phenolic hydrazide-hydrazones, which are structurally related to this compound, has provided valuable insights into their potential as laccase inhibitors.

Studies have shown that the inhibitory potential of these compounds is significantly influenced by the nature and position of substituents on the aromatic rings. For instance, hydrazide-hydrazones bearing salicylidene moieties have been identified as effective laccase inhibitors. The presence of hydroxyl and other electron-donating groups on the phenyl ring can enhance the inhibitory activity. While specific data on this compound is limited, the existing research on analogous structures suggests that the dimethylphenoxy moiety could contribute favorably to the binding affinity with the laccase enzyme. nih.govresearchgate.net

The mechanism of inhibition by these compounds is often competitive, suggesting that they vie with the natural substrate for the active site of the enzyme. nih.gov Molecular docking studies on related compounds have further elucidated these interactions at a molecular level. researchgate.net

Table 1: Laccase Inhibition by Representative Phenolic Hydrazide-Hydrazones No specific data was found for this compound in the search results. The following table is based on structurally related compounds found in the literature to provide illustrative examples.

| Compound Derivative | Inhibition Constant (Kᵢ) µM | Type of Inhibition |

| Salicylidene Hydrazide-Hydrazone | 24.0 - 26.4 | Competitive |

| 3,5-di-tert-butyl-salicylidene Hydrazide-Hydrazone | 17.9 | Uncompetitive |

Cholinesterase (Acetylcholinesterase AChE, Butyrylcholinesterase BChE) Inhibition

Cholinesterase inhibitors are critical in the management of neurodegenerative diseases like Alzheimer's disease, where they help to increase the levels of the neurotransmitter acetylcholine. researchgate.net The inhibitory potential of various hydrazide derivatives against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been an area of active investigation.

Table 2: Cholinesterase Inhibition by Representative Phenoxy Derivatives No specific data was found for this compound in the search results. The following table is based on structurally related compounds found in the literature to provide illustrative examples.

| Compound Derivative | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

| 1-(7-(4-chlorophenoxy)heptyl)homopiperidine | 1.93 | 1.64 |

| Tetrahydroacridine-3,5-dichlorobenzoic acid hybrid (3b) | 0.272 | 0.103 |

| Tetrahydroacridine-3,5-dichlorobenzoic acid hybrid (3f) | 0.113 | 0.203 |

Cyclooxygenase-2 (COX-2) Enzyme Inhibition

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to traditional NSAIDs. nih.govstanford.edu The anti-inflammatory potential of phenoxy acetohydrazide derivatives has been explored, with some compounds showing promising activity.

The general structure of many selective COX-2 inhibitors includes a central ring system with specific side chains that fit into the larger active site of COX-2 compared to COX-1. nih.gov While direct experimental data for this compound is not available in the provided search results, studies on related N-arylidene-2-(2-phenoxyphenyl) acetohydrazides have demonstrated anti-inflammatory effects. For example, a derivative with a 4-chlorobenzylidene substituent showed significant in-vivo anti-inflammatory activity. researchgate.net This suggests that the phenoxy acetohydrazide scaffold is a viable starting point for designing COX-2 inhibitors. The 3,5-dimethyl substitution pattern on the phenoxy ring of the target compound could influence its selectivity and potency towards COX-2.

Thymidine Phosphorylase Inhibition

Thymidine phosphorylase (TP) is an enzyme that is overexpressed in many solid tumors and is involved in angiogenesis. nih.gov Therefore, inhibitors of TP are being investigated as potential anti-cancer agents. Research on various hydrazide derivatives has shown their potential to inhibit this enzyme.

For example, studies on 4-hydroxybenzohydrazides have identified compounds with TP inhibitory activity. nih.gov Although these compounds are not direct analogues, they share the common benzohydrazide (B10538) moiety. The mode of inhibition for some of these active compounds was found to be non-competitive or uncompetitive. Molecular docking studies of related inhibitors have shown interactions with allosteric sites on the TP enzyme. nih.gov This indicates that the hydrazide scaffold can be a basis for the development of TP inhibitors. The specific structural features of this compound would need to be evaluated to determine its potential in this area.

Table 3: Thymidine Phosphorylase Inhibition by Representative Hydrazide Derivatives No specific data was found for this compound in the search results. The following table is based on structurally related compounds found in the literature to provide illustrative examples.

| Compound Derivative | IC₅₀ (µM) |

| Quinoxaline analog 16 | 3.50 ± 0.20 |

| Quinoxaline analog 25 | 3.20 ± 0.10 |

| 7-Deazaxanthine (Standard) | 38.68 ± 1.12 |

Structure-Activity Relationship (SAR) for Enzyme Inhibitory Potency

The structure-activity relationship (SAR) provides crucial information for the rational design of more potent and selective enzyme inhibitors. For phenoxy acetohydrazide derivatives, several key structural features have been identified that influence their inhibitory activities against various enzymes. tandfonline.comnih.gov

Substituents on the Phenyl Ring: The nature, number, and position of substituents on the phenoxy ring play a vital role in determining the biological activity. Electron-donating groups (like methyl, methoxy) and electron-withdrawing groups (like chloro, fluoro) can significantly alter the electronic properties and steric profile of the molecule, thereby affecting its binding to the enzyme's active site. tandfonline.com For instance, in urease inhibition studies of dichlorophenyl hydrazide derivatives, the position of the chloro groups was critical for activity. nih.gov

The Hydrazide Linker: The acetohydrazide moiety serves as a crucial linker and is often involved in key hydrogen bonding interactions with amino acid residues in the active site of the target enzyme.

The Terminal Group: Modifications at the terminal nitrogen of the hydrazide, often by forming Schiff bases with various aldehydes, can dramatically influence the inhibitory potency and selectivity. The steric and electronic properties of the substituent introduced at this position are critical for optimal interaction with the enzyme.

While a specific SAR for this compound across the discussed enzymes is not yet established, the general principles derived from related compound series suggest that the 3,5-dimethyl substitution pattern likely enhances lipophilicity, which could favor binding to hydrophobic pockets within the enzyme active sites.

Antioxidant Activity Research

In Vitro Antioxidant Assays (e.g., DPPH Scavenging Activity)

Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and reliable method to evaluate the antioxidant capacity of chemical compounds. mdpi.com In this assay, the ability of the test compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in its absorbance.

Table 4: DPPH Radical Scavenging Activity of Representative Acetohydrazide Derivatives No specific data was found for this compound in the search results. The following table is based on structurally related compounds found in the literature to provide illustrative examples.

| Compound Derivative | IC₅₀ (µM) | Standard (BHT) IC₅₀ (µM) |

| Thiocarbohydrazone derivative 10 | 24.2 ± 0.12 | 128.8 ± 2.1 |

| Thiocarbohydrazone derivative 13 | 109 ± 0.98 | 128.8 ± 2.1 |

Computational Studies of Antioxidant Mechanisms

Computational quantum chemistry is a pivotal tool for investigating the antioxidant nature of chemical compounds, providing insights into the mechanisms of free radical scavenging. nih.gov While specific computational studies focusing solely on this compound were not prominently found, the methodologies applied to structurally similar phenolic and hydrazide compounds offer a clear framework for how its antioxidant potential would be assessed. The primary mechanisms for antioxidant action are the hydrogen atom transfer (HAT), single electron transfer–proton transfer (SET–PT), and sequential proton loss–electron transfer (SPLET). mdpi.com

Quantum chemical methods, particularly Density Functional Theory (DFT), are the preferred approach for studying phenolic antioxidants. nih.gov These studies calculate key molecular descriptors that correlate with antioxidant activity. nih.gov The most significant parameters include:

Bond Dissociation Enthalpy (BDE): This is the energy required to break the O-H bond homolytically. A lower BDE value indicates that the hydrogen atom can be donated more easily to a free radical, suggesting a more potent antioxidant activity via the HAT mechanism. nih.govmdpi.com

Ionization Potential (IP): This represents the energy needed to remove an electron from the antioxidant. A lower IP facilitates the transfer of an electron to a free radical, which is the initial step in the SET-PT mechanism. mdpi.com

Proton Dissociation Enthalpy (PDE): Related to the second step of the SET-PT mechanism, PDE measures the enthalpy change associated with the deprotonation of the antioxidant's radical cation. mdpi.com

Proton Affinity (PA): This value is crucial for the SPLET mechanism, which is significant in polar solvents. It corresponds to the enthalpy of proton removal from the antioxidant molecule. mdpi.com

Electron Transfer Enthalpy (ETE): This is the final step in the SPLET mechanism, representing the enthalpy change when the antioxidant anion donates an electron. mdpi.com

In a computational study on hydrazones of 2-((3,5-di-tert-butyl-4-hydroxybenzyl)thio)acetohydrazide, a molecule containing a related acetohydrazide core, researchers synthesized a series of compounds and evaluated their radical scavenging activity using both the DPPH assay and computational calculations. researchgate.net Such studies correlate experimentally observed antioxidant activity with calculated parameters like BDE and IP to elucidate the dominant scavenging mechanism. nih.govresearchgate.net By calculating these values for this compound, researchers could predict its radical scavenging capabilities and the most probable mechanism of action.

Table 1: Key Parameters in Computational Antioxidant Studies

| Parameter | Abbreviation | Associated Mechanism | Significance for Antioxidant Activity |

|---|---|---|---|

| Bond Dissociation Enthalpy | BDE | Hydrogen Atom Transfer (HAT) | Lower value indicates greater activity. nih.gov |

| Ionization Potential | IP | Single Electron Transfer-Proton Transfer (SET-PT) | Lower value indicates greater activity. mdpi.com |

| Proton Dissociation Enthalpy | PDE | Single Electron Transfer-Proton Transfer (SET-PT) | Lower value indicates greater feasibility of the second step. mdpi.com |

| Proton Affinity | PA | Sequential Proton Loss-Electron Transfer (SPLET) | Lower value indicates greater activity. mdpi.com |

Other Reported Biological Activities of Hydrazide/Hydrazone Scaffolds

The hydrazide-hydrazone scaffold (–CONH–N=CH–) is a prominent structural motif in medicinal chemistry, known to impart a wide spectrum of biological activities to molecules. researchgate.netnih.gov Compounds incorporating this functional group have been extensively synthesized and evaluated for various therapeutic applications. scispace.commdpi.com

Anti-inflammatory Activity

Hydrazide and hydrazone derivatives are frequently investigated for their anti-inflammatory properties. nih.gov The mechanism of action for many of these compounds is linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. ekb.eg A study on N-arylidene-2-(2-phenoxyphenyl) acetohydrazides, which share the acetohydrazide core, demonstrated significant anti-inflammatory activity in a carrageenan-induced rat paw edema assay. nih.govresearchgate.net The results showed that certain derivatives produced a reduction in inflammation comparable to the standard drug, diclofenac (B195802). nih.govresearchgate.net For instance, the compound N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide showed the highest activity in its series, with up to a 58% reduction in inflammation. nih.govresearchgate.net Similarly, studies on nicotinic acid hydrazide derivatives revealed that compounds with nitro substituents exhibited anti-inflammatory activity comparable to diclofenac sodium. hygeiajournal.com

Table 2: Anti-inflammatory Activity of Selected Hydrazide Derivatives

| Compound | Maximum Inhibition of Edema (%) | Reference Drug | Maximum Inhibition of Edema (%) (Reference) |

|---|---|---|---|

| N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide | 58% | Diclofenac | 74% nih.govresearchgate.net |

| N-(Unsubstituted-benzylidene)-2-(2-phenoxyphenyl) acetohydrazide | 51% | Diclofenac | 74% nih.govresearchgate.net |

| Nicotinic acid (3-nitro-benzylidene)-hydrazide | 37.29% | Diclofenac Sodium | 38.85% hygeiajournal.com |

Antitubercular Activity

The hydrazide moiety is a cornerstone of antitubercular drug discovery, with isoniazid—one of the most effective first-line treatments for tuberculosis—being a hydrazide derivative. scispace.com This has spurred extensive research into new hydrazide-hydrazone compounds as potential antimycobacterial agents. nih.gov Numerous studies have shown that derivatives synthesized from various carboxylic acid hydrazides exhibit potent activity against Mycobacterium tuberculosis. nih.gov For example, a series of N'-(un/substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides were synthesized and evaluated, with some compounds showing high activity. mdpi.com The incorporation of a bromine atom on the isatin (B1672199) moiety resulted in a compound with a minimum inhibitory concentration (MIC) of 6.25 µg/mL against M. tuberculosis. mdpi.com Another study on imidazo[1,2-a]pyridine (B132010) hydrazide derivatives also reported significant inhibition of M. tuberculosis H37Rv at a concentration of 6.25 µg/mL. nih.gov

Table 3: Antitubercular Activity of Selected Hydrazide Derivatives Against M. tuberculosis

| Compound Series | Lead Compound | MIC (µg/mL) |

|---|---|---|

| Nicotinohydrazides | N′-(5-bromo-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | 6.25 mdpi.com |

| Nicotinohydrazides | N′-(5-chloro-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | 12.5 mdpi.com |

Antimalarial Activity

The search for new therapeutics to combat drug-resistant malaria has led to the investigation of diverse chemical scaffolds, including hydrazide-hydrazones. researchgate.net These compounds have been reported to possess promising antimalarial properties. scispace.commdpi.com For instance, a series of molecules carrying a piperidine (B6355638) ring, synthesized via reductive amination and pseudo-peptide coupling, were evaluated for their activity against Plasmodium falciparum. arkat-usa.org One of the amide derivatives showed strong activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains, with IC50 values of 0.33 µM and 0.79 µM, respectively. arkat-usa.org This activity was comparable to the standard antimalarial drug atovaquone. arkat-usa.org

Table 4: Antimalarial Activity of Selected Piperidine Derivatives Against P. falciparum

| Compound | IC50 (µM) vs. 3D7 Strain (Chloroquine-Sensitive) | IC50 (µM) vs. W2 Strain (Chloroquine-Resistant) |

|---|---|---|

| 11a (Amide derivative) | 0.33 | 0.79 arkat-usa.org |

| 6c (Amine derivative) | 1.12 | 0.81 arkat-usa.org |

| 8 (Amine derivative) | 1.70 | 0.90 arkat-usa.org |

| Atovaquone (Reference) | 0.003 | 0.59 arkat-usa.org |

| Chloroquine (Reference) | 0.02 | 0.40 arkat-usa.org |

Antidepressant Activity

The hydrazide structure is present in some well-known antidepressant drugs, such as iproniazid, which was initially developed for tuberculosis but was observed to improve patients' moods. scispace.com This historical precedent has encouraged the exploration of hydrazide and hydrazone derivatives for novel antidepressant agents. mdpi.com Research has shown that various compounds from this class exhibit antidepressant-like effects in preclinical models. nih.govcuestionesdefisioterapia.com A study on aroxyalkyl derivatives of 2-methoxyphenylpiperazine, which are structurally related to the phenoxy acetohydrazide class, identified a compound with a 2,6-dimethylphenoxy group that showed antidepressant and anxiolytic-like properties, acting as a partial 5-HT1A receptor agonist and 5-HT2A receptor antagonist. nih.gov In another study, isatin derivatives bearing Schiff bases were synthesized and evaluated in mice; several compounds significantly reduced immobility time in the forced swimming test, a common behavioral assay for antidepressant activity. nih.gov

Table 5: Antidepressant-like Activity of Selected Hydrazone Derivatives

| Compound Series | Test Model | Key Finding |

|---|---|---|

| Isatin Schiff Bases | Forced Swimming Test (Mice) | Compounds 8b and 8e significantly reduced immobility time relative to the control group. nih.gov |

| Piperazine-Oxadiazole Derivatives | Forced Swim Test (Mice) | Compounds VSM 3 and VSM 6 significantly decreased immobility time at doses of 20–30 mg/kg. cuestionesdefisioterapia.com |

Antiglycating Activity

Glycation is a non-enzymatic reaction between reducing sugars and proteins or lipids, leading to the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in the complications of diabetes and other age-related diseases. Consequently, there is significant interest in identifying compounds with antiglycating activity. urfu.ru A study focused on a series of novel 3-ethoxycarbonyl-4-hydroxy-1,4-dihydroazolo[5,1-c] researchgate.netnih.govscispace.comtriazine derivatives found that the synthesized compounds demonstrated significantly higher efficacy in a bovine serum albumin (BSA) glycation model compared to the well-known reference drug aminoguanidine. urfu.ru The most potent compound in the series was over twice as effective as aminoguanidine. urfu.ru While not hydrazides themselves, these related nitrogen-containing heterocyclic structures highlight the potential of similar scaffolds in preventing glycation.

Table 6: Antiglycation Activity of Azolotriazine Derivatives

| Compound | IC50 (µM) |

|---|---|

| 9g (Lead Compound) | 999.0 urfu.ru |

| Aminoguanidine (Reference Drug) | 2134.5 urfu.ru |

Table 7: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-((3,5-di-tert-butyl-4-hydroxybenzyl)thio)acetohydrazide |

| N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide |

| Diclofenac |

| Diclofenac Sodium |

| Nicotinic acid (3-nitro-benzylidene)-hydrazide |

| Nicotinic acid (2-nitro-benzylidene)-hydrazide |

| Isoniazid |

| N′-(5-bromo-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide |

| N′-(5-chloro-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide |

| N-(arylidene)-2-[(2-carboxyimidazo[1,2-a]pyridine-3-yl)sulfanyl]acetic acid hydrazide |

| Atovaquone |

| Chloroquine |

| Iproniazid |

| 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride |

| Aminoguanidine |

Antiviral Activity

A comprehensive review of scientific literature and research databases reveals a notable absence of studies investigating the antiviral properties of this compound or its direct derivatives. Consequently, there are no reported research findings, mechanistic studies, or data tables detailing its efficacy against any viral strains. The potential for this class of compounds in antiviral research remains unexplored in the public domain.

Anticonvulsant Activity

Similarly, searches of chemical and biomedical literature yielded no specific data on the anticonvulsant activity of this compound or its derivatives. While the broader class of hydrazide-containing compounds has been a subject of interest in anticonvulsant research, this particular molecule has not been specifically evaluated or reported on in published studies. Therefore, no detailed research findings or activity data are available to be presented.

No Published Research Found on the Coordination Chemistry of this compound

Following a comprehensive search for scientific literature, no specific studies detailing the coordination chemistry and metal complexes of this compound could be identified. The search encompassed the synthesis, characterization, stoichiometry, coordination modes, geometric arrangements, and spectroscopic analysis of metal complexes involving this particular ligand.